molecular formula C6H12ClNO2S B175625 Cyclohexylsulfamoyl Chloride CAS No. 10314-35-9

Cyclohexylsulfamoyl Chloride

Cat. No. B175625
CAS RN: 10314-35-9
M. Wt: 197.68 g/mol
InChI Key: FGZSEUXOFDMNEL-UHFFFAOYSA-N
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Description

Cyclohexylsulfamoyl Chloride is a chemical compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.69 . It is a solid substance at room temperature .


Physical And Chemical Properties Analysis

Cyclohexylsulfamoyl Chloride is a solid at room temperature and has a molecular weight of 197.69 . More specific physical and chemical properties would require additional information or testing .

Scientific Research Applications

Toxicity Assessment in Animal Models

Cyclohexylsulfamoyl chloride has been involved in studies assessing the toxicity of related compounds. For example, cyclohexanone, a solvent used in medical devices, was evaluated for its toxicity in rats, showing negligible toxic potential at certain doses (Greener et al., 1982). Another study investigated the cataractogenic potential of cyclohexanone in guinea pigs and rabbits, concluding that guinea pigs were not suitable models for assessing the cataractogenic potential of xenobiotics due to inherent characteristics of the species (Greener & Youkilis, 1984).

Applications in Food Industry

Sodium N-cyclohexylsulfamate, related to cyclohexylsulfamoyl chloride, has been extensively used in the food manufacturing industry, but its excessive intake could be potentially hazardous. This highlights the importance of accurate detection and control for safe usage in food products (Niu Lie-qi, 2015).

Neurobiological Effects

Studies have explored the neurobiological effects of compounds similar to cyclohexylsulfamoyl chloride. For instance, cyclohexane has been shown to cause behavioral deficits and changes in the hippocampus of mice, indicating potential neurological impacts of such substances (Campos-Ordonez et al., 2015).

Chemical Synthesis and Medicinal Chemistry

Cyclohexylsulfamoyl chloride is relevant in the field of chemical synthesis and medicinal chemistry. A study demonstrated that sulfamoyl and sulfonyl chlorides, including cyclohexylsulfamoyl chloride, can be activated by a silyl radical for the synthesis of aliphatic sulfonamides, highlighting their utility in creating complex molecules for medicinal chemistry applications (Hell et al., 2019).

Safety And Hazards

Cyclohexylsulfamoyl Chloride is classified as harmful if swallowed (H302) and can cause skin and eye irritation (H315, H319) as well as respiratory irritation (H335) . It should be handled with protective gloves, clothing, and eye/face protection .

Future Directions

While the future directions specifically for Cyclohexylsulfamoyl Chloride are not mentioned in the search results, the field of synthetic chemistry, which includes the study and synthesis of such compounds, is continuously evolving. Future research directions include improving synthetic efficiencies, making processes more environmentally friendly, and developing new synthetic strategies .

properties

IUPAC Name

N-cyclohexylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZSEUXOFDMNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512831
Record name Cyclohexylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylsulfamoyl Chloride

CAS RN

10314-35-9
Record name Cyclohexylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a solution of N-cyclohexylsulfamic acid (50 g, 279 mmol) and PCl5 (58.1 g, 279 mmol) in 150 mL of toluene is very gently warmed up to 100° C. and maintained at that temperature for 1 hour. Distillation of the solution yields N-cyclohexylsulfamoyl chloride as a colorless solid (45.5 g, 82%).
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Synthesis routes and methods II

Procedure details

15 parts of dichloromethylenedimethylammonium chloride, suspended in 540 parts of 1,2-dichloroethane, are saturated with 40 parts of phosgene at 35° C, whilst stirring. 89.6 parts of cyclohexylsulfamic acid are now added and a further 550 parts of phosgene are then introduced in the course of 15 hours at 83° C, whilst stirring. After removing excess phosgene, and the solvent, under reduced pressure, 67.2 parts (68% of theory) of cyclohexylsulfamic acid chloride of boiling point 100°-114° C/0.01 mm Hg and melting point 43°-47° C are obtained by distillation of the residue.
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Synthesis routes and methods III

Procedure details

A solution of 15 parts of dimethylcarbamic acid chloride in 310 parts of 1,2-dichloroethane is saturated with 30 parts of phosgene at 25° C and 89.5 parts of cyclohexylsulfamic acid are then added. The reaction mixture is heated to 83° C whilst continuing to introduce phosgene. In total, 330 parts of phosgene are introduced in the course of 13 hours. After removing the solvent and the dimethylcarbamic acid chloride under reduced pressure, the residue is distilled, and 57 parts (58% of theory) of cyclohexylsulfamic acid chloride of boiling point 208°-127° C/0.1 mm Hg and melting point 42°-44° C are obtained.
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Synthesis routes and methods IV

Procedure details

54.2 parts of phosphorus pentachloride are added in portions to 89.6 parts of cyclohexylsulfamic acid, suspended in a mixture of 113 parts of 1,2-dichloroethane and 134 parts of phosphorus oxychloride, at 20° C, whilst stirring. The reaction mixture is then heated to 95° C in the course of 30 minutes and is stirred at from 95° to 98° C for 71/2 hours. After removing the solvent under reduced pressure distillation of the residue gives 94 parts (95% of theory) of cyclohexylsulfamic acid chloride of boiling point 103°-111° C/0.05 mm Hg (melting point 42°-44°).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexylsulfamoyl Chloride
Reactant of Route 2
Reactant of Route 2
Cyclohexylsulfamoyl Chloride
Reactant of Route 3
Cyclohexylsulfamoyl Chloride
Reactant of Route 4
Cyclohexylsulfamoyl Chloride
Reactant of Route 5
Reactant of Route 5
Cyclohexylsulfamoyl Chloride
Reactant of Route 6
Cyclohexylsulfamoyl Chloride

Citations

For This Compound
9
Citations
RC Nicolas, CE Wilén, M Roth… - Macromolecular …, 2006 - Wiley Online Library
… Under a nitrogen atmosphere, a solution of N-cyclohexylsulfamoyl chloride 4 (1.5 g, 7.6 mmol) in 10 mL of dichloromethane was added dropwise at 0 C to a solution of 4,4′-…
Number of citations: 38 onlinelibrary.wiley.com
S Nagamalla, AA Thomas, AK Nirpal… - The Journal of …, 2023 - ACS Publications
The ring opening of aziridines by pendant sulfamates is a viable strategy for the rapid preparation of vicinal diamines. Our reaction is compatible with both disubstituted cis- and trans-…
Number of citations: 3 pubs.acs.org
WJ Spillane, GG Hanniffy - Journal of agricultural and food …, 2003 - ACS Publications
… This view has been reinforced by work that has demonstrated that cyclohexylsulfamoyl chloride (4) ( 5), sulfamides of type 5 ( 6), and sulfonamides of type 6 ( 7) are all nonsweet. …
Number of citations: 7 pubs.acs.org
C Raposo, M Martín, ML Mussons, M Crego… - Journal of the …, 1994 - pubs.rsc.org
… Its synthesis was carried out from ester 5 by reaction with cyclohexylsulfamoyl chloride, followed by transformation of the product 11 into the naphthyl-substituted derivative, as in the …
Number of citations: 13 pubs.rsc.org
S Hinkes, A Wuttke, SM Saupe, T Ivanova… - Journal of Medicinal …, 2016 - ACS Publications
… Because of incomplete conversion, the solution was treated with additional N-cyclohexylsulfamoyl chloride (494 mg, 2.50 mmol, 2.5 equiv) and DIPEA (425 μL, 2.50 mmol, 2.5 equiv) …
Number of citations: 19 pubs.acs.org
C Yong, SM Devine, X Gao, A Yan… - …, 2019 - Wiley Online Library
Noscapine displays weak anticancer efficacy and numerous research efforts have attempted to generate more potent noscapine analogues. These modifications included the …
G Amato, V Vasukuttan, D Harris, L Laudermilk, J Lucitti… - Molecules, 2022 - mdpi.com
Selective modulation of peripheral cannabinoid receptors (CBRs) has potential therapeutic applications in medical conditions, including obesity, diabetes, liver diseases, GI disorders …
Number of citations: 1 www.mdpi.com
G Amato, A Manke, R Wiethe… - Journal of medicinal …, 2019 - ACS Publications
… To a solution of 9 (55 mg, 0.12 mmol) in THF (1 mL) was added cyclohexylsulfamoyl chloride (36 mg, 1.5 equiv), followed by TEA (0.033 mL, 2 equiv). The mixture was stirred at rt for 15 …
Number of citations: 11 pubs.acs.org
ML Mussons, C Raposo, MF de la Torre, JR Morán… - Tetrahedron, 1999 - Elsevier
… The synthesis of receptor 13, with symmetric sulfurylamide functionalization (Figure 1), was carried out by treatment of 6 with Ncyclohexylsulfamoyl chloride in pyridine at room …
Number of citations: 9 www.sciencedirect.com

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